molecular formula C13H7ClFIO B3023689 3-Chloro-5-fluoro-4'-iodobenzophenone CAS No. 951890-46-3

3-Chloro-5-fluoro-4'-iodobenzophenone

Cat. No. B3023689
CAS RN: 951890-46-3
M. Wt: 360.55 g/mol
InChI Key: SPZOWBZSQSGEPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of multireactive building blocks and heterocyclic oriented synthesis (HOS). For instance, the synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring is achieved through a series of reactions starting from 2-propynyl (R)-2-[4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenoxy]propionate, followed by reactions with hydrazine hydrate and carbon disulfide . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various nitrogenous heterocycles, indicating the versatility of halogenated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of halogenated benzophenones can be analyzed using spectroscopic techniques and quantum chemical calculations. For example, the vibrational analysis of 4-Chloro-3-iodobenzophenone is performed using FT-IR and FT-Raman spectra, complemented by DFT calculations to determine the scaled frequencies. The natural bond orbital (NBO) analysis helps in understanding the intramolecular interactions that stabilize the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their ability to undergo various reactions. The presence of multiple reactive sites, such as halogens, allows for substitutions and the formation of heterocyclic compounds. The papers do not provide specific reactions for 3-Chloro-5-fluoro-4'-iodobenzophenone, but the reported reactions of similar compounds suggest that it could participate in similar synthetic pathways, potentially leading to a wide range of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzophenones can be deduced from their molecular structure and the presence of halogen atoms. These compounds typically exhibit moderate to high levels of biological activity, as seen in the herbicidal activity of the synthesized 5-chloro-3-fluorophenoxypyridines . The electronic properties, such as the HOMO-LUMO energy gap, can be calculated using quantum chemical methods, providing insights into the UV-visible absorption characteristics of the compounds . Additionally, the statistical thermodynamic functions can be determined to understand the temperature-dependent behavior of these molecules .

Scientific Research Applications

Charge-Controlled SNAr Reactions

The study by Cervera, Marquet, and Martin (1996) investigates the charge control in SNAr reactions, focusing on meta substitution with respect to the activating nitro group in 3,4-dihalogenonitrobenzenes. This research highlights the reaction dynamics of halogenated compounds similar to 3-Chloro-5-fluoro-4'-iodobenzophenone, where the choice of nucleophile can influence the substitution pattern, demonstrating the compound's potential utility in synthetic organic chemistry, particularly in designing specific reaction pathways for complex molecule synthesis (Cervera, Marquet, & Martin, 1996).

Synthesis and Spectral Analysis

The research conducted by Satheeshkumar et al. (2017) on the synthesis and spectral analysis of chloro- and fluoro-substituted compounds provides insights into the molecular geometry and chemical reactivity of such compounds. Although not directly studying this compound, this work underscores the significance of halogenated benzophenones in understanding the electronic structure and reactivity, which are crucial for their application in materials science and medicinal chemistry (Satheeshkumar et al., 2017).

Intermolecular Interactions in Derivatives

Shukla et al. (2014) explore the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which include fluoro and chloro derivatives. This study sheds light on how such interactions contribute to the stability and properties of the compounds, which is pertinent for the application of this compound in the development of new materials and pharmaceuticals, given its structural similarity (Shukla et al., 2014).

Conductance Study in Solvents

A conductance study by Srivastava and Mukherjee (1983) on the behavior of acids in propylene carbonate, involving halogenated benzoic acids, can be extrapolated to understand the solvation and ionization behavior of compounds like this compound in different solvents. This understanding is vital for its application in electrochemistry and solvent-mediated synthesis processes (Srivastava & Mukherjee, 1983).

Protoporphyrinogen IX Oxidase Inhibitors

Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors by Li et al. (2005) involving chloro- and fluoro-substituted compounds, offers insights into the biochemical potential of halogenated benzophenones like this compound. These compounds could have implications in developing new herbicides or pharmaceuticals targeting specific enzymes (Li et al., 2005).

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZOWBZSQSGEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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